Mangafodipir (trisodium)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

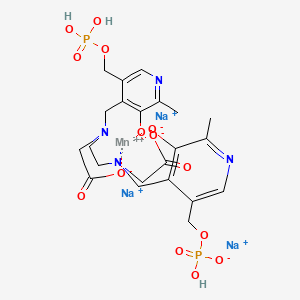

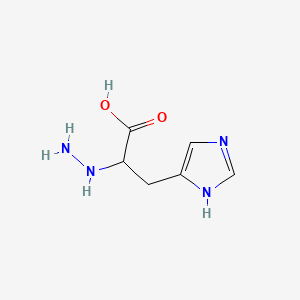

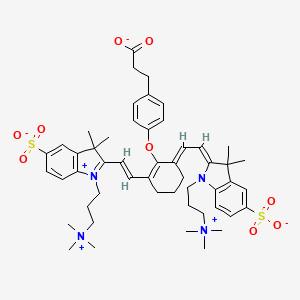

Mangafodipir (trisodium), sold under the brand name Teslascan, is a contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast of images, particularly of the liver and pancreas . It consists of a paramagnetic manganese (II) ion and the chelating agent fodipir (dipyridoxyl diphosphate, DPDP) . This compound has also shown potential as an adjunct in chemotherapy and coronary interventions .

準備方法

Mangafodipir (trisodium) is synthesized by combining manganese (II) ions with the chelating agent fodipir (dipyridoxyl diphosphate, DPDP) . The preparation involves dissolving the components in water and adjusting the pH to ensure stability. The solution is then sterilized and packaged for intravenous administration . Industrial production methods involve stringent quality control measures to ensure the purity and stability of the compound .

化学反応の分析

Mangafodipir (trisodium) undergoes several types of chemical reactions:

Oxidation and Reduction: The manganese (II) ion can participate in redox reactions, altering its oxidation state.

Substitution: The chelating agent DPDP can undergo substitution reactions, where ligands are replaced by other molecules.

Hydrolysis: The compound can hydrolyze under certain conditions, leading to the release of manganese ions.

Common reagents used in these reactions include acids, bases, and other chelating agents . The major products formed depend on the specific reaction conditions but often involve the release or transformation of manganese ions .

科学的研究の応用

Mangafodipir (trisodium) has a wide range of scientific research applications:

Chemistry: Used as a paramagnetic contrast agent in MRI to study the structure and function of various organs.

Biology: Helps in visualizing biological processes and detecting abnormalities in tissues.

Medicine: Enhances the contrast of MRI images, aiding in the diagnosis of liver and pancreatic lesions.

Industry: Utilized in the development of new imaging techniques and contrast agents.

作用機序

After intravenous administration, mangafodipir (trisodium) dissociates slowly, releasing manganese ions and the chelating agent DPDP . The manganese ions are taken up by hepatocytes with high affinity and selectivity, enhancing the contrast in MRI images . The chelating agent is distributed to the extracellular fluid and later eliminated via urine . The compound also exhibits manganese superoxide dismutase (MnSOD) mimetic activity, which helps in reducing oxidative stress .

類似化合物との比較

Mangafodipir (trisodium) is unique due to its dual function as an MRI contrast agent and a MnSOD mimetic . Similar compounds include:

Gadopentetate dimeglumine: Another MRI contrast agent but does not have MnSOD mimetic activity.

Gadoteridol: Used in MRI but lacks the dual functionality of mangafodipir (trisodium).

Calmangafodipir: A stabilized form of mangafodipir with improved therapeutic activity.

Mangafodipir (trisodium) stands out due to its ability to enhance MRI contrast and provide therapeutic benefits through its MnSOD mimetic activity .

特性

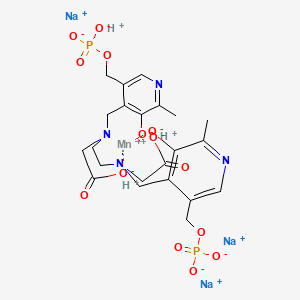

分子式 |

C22H27MnN4Na3O14P2 |

|---|---|

分子量 |

757.3 g/mol |

IUPAC名 |

trisodium;2-[2-[carboxylatomethyl-[[5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl-3-oxidopyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetate;manganese(2+) |

InChI |

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |

InChIキー |

BENFPBJLMUIGGD-UHFFFAOYSA-I |

正規SMILES |

CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)(O)O.[Na+].[Na+].[Na+].[Mn+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B10752196.png)

![2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10752214.png)

![(2S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B10752232.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)

![2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide](/img/structure/B10752270.png)

![N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride](/img/structure/B10752281.png)